Cas no 2171952-27-3 (1-(bromomethyl)-5',5'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclohexane)

1-(bromomethyl)-5',5'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclohexane 化学的及び物理的性質
名前と識別子
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- 1-(bromomethyl)-5',5'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclohexane
- 2171952-27-3
- EN300-1619258
- 1-(bromomethyl)-5',5'-dimethyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclohexane]
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- インチ: 1S/C13H21BrO/c1-11(2)4-3-5-13(8-11)12(9-14)6-10(12)7-15-13/h10H,3-9H2,1-2H3
- InChIKey: KIHOJVANPIPRJO-UHFFFAOYSA-N
- SMILES: BrCC12CC1COC12CCCC(C)(C)C1
計算された属性
- 精确分子量: 272.07758g/mol
- 同位素质量: 272.07758g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 288
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 9.2Ų
1-(bromomethyl)-5',5'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclohexane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1619258-10.0g |
1-(bromomethyl)-5',5'-dimethyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclohexane] |
2171952-27-3 | 10g |
$5590.0 | 2023-06-04 | ||
Enamine | EN300-1619258-2500mg |
1-(bromomethyl)-5',5'-dimethyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclohexane] |
2171952-27-3 | 2500mg |
$2548.0 | 2023-09-22 | ||
Enamine | EN300-1619258-5000mg |
1-(bromomethyl)-5',5'-dimethyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclohexane] |
2171952-27-3 | 5000mg |
$3770.0 | 2023-09-22 | ||
Enamine | EN300-1619258-500mg |
1-(bromomethyl)-5',5'-dimethyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclohexane] |
2171952-27-3 | 500mg |
$1247.0 | 2023-09-22 | ||
Enamine | EN300-1619258-250mg |
1-(bromomethyl)-5',5'-dimethyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclohexane] |
2171952-27-3 | 250mg |
$1196.0 | 2023-09-22 | ||
Enamine | EN300-1619258-0.25g |
1-(bromomethyl)-5',5'-dimethyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclohexane] |
2171952-27-3 | 0.25g |
$1196.0 | 2023-06-04 | ||
Enamine | EN300-1619258-1.0g |
1-(bromomethyl)-5',5'-dimethyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclohexane] |
2171952-27-3 | 1g |
$1299.0 | 2023-06-04 | ||
Enamine | EN300-1619258-5.0g |
1-(bromomethyl)-5',5'-dimethyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclohexane] |
2171952-27-3 | 5g |
$3770.0 | 2023-06-04 | ||
Enamine | EN300-1619258-10000mg |
1-(bromomethyl)-5',5'-dimethyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclohexane] |
2171952-27-3 | 10000mg |
$5590.0 | 2023-09-22 | ||
Enamine | EN300-1619258-1000mg |
1-(bromomethyl)-5',5'-dimethyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclohexane] |
2171952-27-3 | 1000mg |
$1299.0 | 2023-09-22 |
1-(bromomethyl)-5',5'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclohexane 関連文献
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
1-(bromomethyl)-5',5'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclohexaneに関する追加情報
1-(Bromomethyl)-5',5'-Dimethyl-3-Oxaspirobicyclo[3.1.0]hexane-2,1'-Cyclohexane: A Comprehensive Overview
The compound with CAS No 2171952-27-3, known as 1-(bromomethyl)-5',5'-dimethyl-3-oxaspirobicyclo[3.1.0]hexane-2,1'-cyclohexane, is a complex organic molecule that has garnered significant attention in the field of organic chemistry and drug discovery. This compound is characterized by its unique spirobicyclic structure, which combines a cyclohexane ring with a 3-oxaspirobicyclo[3.1.0]hexane moiety. The presence of a bromomethyl group and dimethyl substituents further enhances its chemical versatility and potential applications.
Recent studies have highlighted the importance of spirobicyclic compounds in medicinal chemistry due to their ability to adopt rigid conformations, which can be advantageous in drug design. The spirobicyclo[3.1.0]hexane core of this compound is particularly interesting as it provides a rigid framework that can potentially serve as a scaffold for various bioactive molecules. Researchers have explored the synthesis of similar structures using advanced methodologies, including ring-closing metathesis and multi-component reactions, to optimize their properties for specific applications.
The bromomethyl group attached to the spirobicyclic system introduces additional functional diversity to the molecule. Bromomethyl groups are known for their reactivity in nucleophilic substitution reactions, making them valuable in organic synthesis for the construction of complex molecules. In the context of this compound, the bromomethyl group could serve as a site for further functionalization, enabling the creation of derivatives with enhanced biological activity or improved pharmacokinetic profiles.
The dimethyl substituents on the cyclohexane ring contribute to the molecule's hydrophobicity and stability. Such substituents are often employed in drug design to improve membrane permeability and bioavailability. Recent research has emphasized the role of hydrophobic substituents in modulating the pharmacokinetics of small molecules, suggesting that this compound could be a promising lead for developing drugs targeting specific biological pathways.
From a synthetic perspective, the construction of this compound involves a series of intricate steps that highlight the ingenuity of modern organic chemistry. The synthesis typically begins with the preparation of the spirobicyclic core through a combination of ring-forming reactions and stereocontrol techniques. The introduction of the bromomethyl group and dimethyl substituents is then achieved through carefully designed functionalization strategies, ensuring high yields and excellent stereochemical outcomes.
Recent advancements in computational chemistry have provided deeper insights into the electronic and steric properties of this compound. Quantum mechanical calculations have revealed that the spirobicyclo[3.1.0]hexane system exhibits unique electronic characteristics that could influence its reactivity and interactions with biological targets. These findings have opened new avenues for exploring its potential as a ligand in metal-mediated catalysis or as a component in supramolecular assemblies.
In terms of applications, this compound holds promise in several areas, including pharmaceuticals, agrochemicals, and materials science. Its rigid structure and functional groups make it an ideal candidate for studying molecular recognition and self-assembly phenomena. Additionally, its potential as a building block for constructing larger molecular frameworks has been recognized by researchers working on natural product total synthesis.
Looking ahead, ongoing research is focused on expanding the synthetic methodologies for similar compounds to enhance their scalability and sustainability. Green chemistry approaches, such as catalytic asymmetric synthesis and biocatalysis, are being explored to develop more environmentally friendly routes to these complex molecules.
In conclusion, 1-(bromomethyl)-5',5'-dimethyl-3-oxaspirobicyclo[3.1.0]hexane-2,1'-cyclohexane represents a fascinating example of how structural complexity can be harnessed to create molecules with diverse functional properties. As research continues to uncover its potential applications and optimize its synthesis, this compound is poised to play an increasingly important role in advancing our understanding of organic chemistry and its practical applications.
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